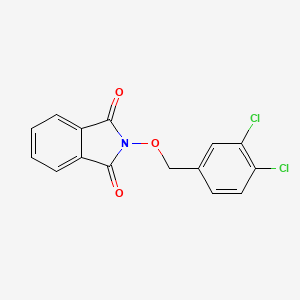

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-12-6-5-9(7-13(12)17)8-21-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHSFGWIMQQPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol (IPA) and water at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-diones often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve solventless reactions, simple heating, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., SiO2-tpy-Nb) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. Additionally, its inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Electronic and Steric Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorobenzyloxy group introduces strong electron-withdrawing effects, contrasting with analogs like 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione (electron-donating methoxy group) . 2-(3,4-Dichlorophenyl)isoindoline-1,3-dione (Compound I in ) lacks the benzyloxy linker, directly attaching the dichlorophenyl group to the isoindoline core. This reduces steric bulk compared to the target compound, possibly affecting molecular packing and solubility .

Physicochemical Properties

- NMR Spectral Trends :

- The ¹H-NMR chemical shift of the benzyloxy methylene protons (e.g., δ ~4.7–5.2 ppm in ) varies with substituent electronegativity. For example, electron-withdrawing chlorine atoms in the target compound may deshield these protons compared to methoxy or fluorine analogs .

- Aromatic protons in dichlorophenyl derivatives (Compound I in ) resonate at δ ~7.3–7.8 ppm, reflecting strong deshielding due to chlorine’s inductive effects .

Table 2: Selected NMR Data for Core Protons

Cholinesterase Inhibition

- Acetylcholinesterase (AChE) Inhibition :

- 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione () showed AChE inhibition (IC₅₀ = 12.3 µM), attributed to its dimethoxy groups enhancing interactions with the enzyme’s catalytic site .

- Analogs with chlorinated aromatic groups (e.g., Compound 8 in ) demonstrated moderate activity, suggesting that electron-withdrawing substituents may reduce potency compared to electron-donating groups .

Antimicrobial and Anticancer Potential

Biological Activity

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the isoindoline family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Target Receptors

Isoindoline derivatives like this compound have been shown to interact with various receptors in the human body. Notably, they exhibit high affinity for dopamine receptors, which suggests potential applications in treating neurological disorders such as Parkinson's disease.

Biochemical Pathways

The compound is believed to influence multiple biochemical pathways. Research indicates that it may modulate neurotransmitter levels and inhibit β-amyloid protein aggregation, a hallmark of Alzheimer's disease.

Pharmacological Effects

Neuroprotective Activity

Studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The compound has shown promising results in reducing Aβ aggregation and enhancing neuroprotection against Aβ toxicity .

Anticancer Potential

The compound's structural characteristics allow it to exhibit anticancer properties. For instance, it has been reported to possess significant antiproliferative activity against various cancer cell lines, likely due to the presence of the 3,4-dichlorophenyl group which enhances its biological potency .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotection | Inhibits AChE; reduces Aβ aggregation | |

| Anticancer Activity | Significant antiproliferative effects | |

| Receptor Modulation | High affinity for dopamine receptors |

Case Studies

-

Neuroprotective Effects in Alzheimer's Disease Models

In a study examining the effects on neurodegeneration models, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of AChE activity and a reduction in Aβ aggregation levels . -

Anticancer Activity Assessment

Another investigation assessed the compound's effects on human cancer cell lines. The results showed that at concentrations as low as 10 µM, the compound inhibited cell proliferation by over 50%, indicating its potential as an anticancer agent .

Q & A

Q. Key Optimization Factors :

- Temperature control (room temperature to reflux).

- Solvent selection (n-propanol, THF).

- Catalyst choice (Pd(0) for coupling, pyridine for epoxide opening).

Advanced: How can reaction conditions be optimized to improve stereochemical outcomes in multi-step syntheses?

Answer:

Stereochemical control is critical for biological activity. Strategies include:

- Chiral Catalysts : Use enantiopure amines or ligands to direct asymmetric synthesis (e.g., derivatives with (1R,2R)-cyclohexyl groups achieved via chiral resolution ).

- Solvent Polarity : Polar aprotic solvents (THF, DMF) enhance nucleophilicity in SN2 reactions, reducing racemization.

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products, while higher temperatures may equilibrate to thermodynamically stable stereoisomers.

Example : In anti-Alzheimer agent synthesis, steric hindrance from 2-methoxybenzyl groups reduced yields but improved selectivity for desired diastereomers .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Assignments are based on chemical shifts (δ) and coupling constants (J). For example:

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ = 452.1 for a dichlorobenzyl derivative) .

- X-ray Crystallography : Resolves stereochemistry (monoclinic crystal system, P2₁ space group) .

Q. Table: Bioactivity Data

| Derivative | Activity (IC₅₀/EC₅₀) | Assay Type | Source |

|---|---|---|---|

| Compound 6m | 26.20 μM | Tyrosinase | |

| Compound 8 (dichloro) | 31.4% yield (SAR) | Cholinesterase |

Advanced: How does substituent variation on the benzyl group affect bioactivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (Cl, NO₂) : Enhance tyrosinase inhibition by increasing electrophilicity at the active site .

- Methoxy Groups : Improve blood-brain barrier penetration in anti-Alzheimer agents but reduce solubility .

- Bulkier Substituents : Lower activity due to steric clashes (e.g., 2,4-dichlorobenzyl vs. 4-methylbenzyl) .

Molecular Docking Insights : Competitive inhibitors like 6m bind to tyrosinase’s Cu²⁺ center, with dichlorobenzyl groups occupying hydrophobic pockets .

Advanced: What strategies address low yields in regioselective functionalization?

Answer:

- Protecting Groups : Use phthalimide or tert-butyloxycarbonyl (Boc) to block reactive sites during synthesis .

- Directed Ortho-Metalation : Employ directing groups (e.g., amides) to control aryl substitution patterns .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics, improving regioselectivity in SNAr reactions .

Example : DIAD/PPh₃-mediated coupling achieved 71% yield for a PROTAC precursor by minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.